Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate
Description
Structural and Molecular Characteristics
Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate possesses the following molecular attributes:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.31 g/mol |
| CAS Registry Number | 303994-55-0 |
| SMILES Notation | COC(=O)C1CCN(C(=O)C2=CC=C(OC)C=C2)CC1 |
| InChI Key | BYEVNGWLJHRGSD-UHFFFAOYSA-N |
The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a 4-methoxybenzoyl group and at the 4-position with a methyl ester. The 4-methoxybenzoyl moiety introduces aromaticity and electron-donating methoxy functionality, while the ester group enhances solubility in organic solvents.
Synonyms and Alternative Designations
This compound is recognized by multiple synonyms across chemical databases:
- Methyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate
- 4-Piperidinecarboxylic acid, 1-(4-methoxybenzoyl)-, methyl ester
- MFCD01568754 (MDL number)
- Bionet2_000398 (Bionet ID).
Properties
IUPAC Name |
methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-13-5-3-11(4-6-13)14(17)16-9-7-12(8-10-16)15(18)20-2/h3-6,12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEVNGWLJHRGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221698 | |
| Record name | Methyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303994-55-0 | |
| Record name | Methyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303994-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine-4-carboxylic acid and 4-methoxybenzoyl chloride.
Reaction Steps:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the carbonyl group in the benzoyl moiety can yield alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a precursor in the synthesis of drug candidates targeting neurological disorders.
Industry:
Mechanism of Action
The mechanism of action of Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways involved in cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a broader class of piperidine-4-carboxylate derivatives, where modifications to the benzoyl substituent or ester group significantly alter properties. Key analogs include:
Pharmacological and Functional Differences
- Electron-Donating vs. Bromo-substituted derivatives (e.g., methyl 1-(4-bromobenzoyl)piperidine-4-carboxylate) may exhibit distinct reactivity in cross-coupling reactions .
- Ester vs. Carboxylic Acid : The carboxylic acid analog (1-(4-methylbenzoyl)piperidine-4-carboxylic acid) lacks the methyl ester, altering solubility and enabling salt formation for improved bioavailability .
- Complex Ester Modifications: The tert-butylamino-oxoethyl group in [2-(tert-butylamino)-2-oxoethyl] 1-(4-chlorobenzoyl)piperidine-4-carboxylate introduces steric bulk and hydrogen-bonding capacity, likely influencing receptor binding .
- Carfentanil: Unlike the target compound, carfentanil includes a phenylethyl side chain and propanoylamino group, conferring µ-opioid receptor affinity ~10,000× higher than morphine .
Biological Activity
Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the presence of a methoxybenzoyl group. Its chemical formula is , and it features a piperidine ring which is known for its versatility in drug design.
Biological Activities
1. Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits moderate inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent in clinical applications.
2. Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
3. Anticancer Potential
The compound has also been evaluated for its anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways, making it a candidate for further investigation in cancer therapy .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions and contributing to its antimicrobial and anticancer effects .
- Receptor Binding : It can bind to specific receptors, modulating their activity which affects downstream signaling pathways critical for inflammation and cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Moderate inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value ranging from 20 to 30 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Effects
A recent investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Results showed a significant reduction in paw swelling and inflammatory cytokines, suggesting that this compound could serve as a therapeutic agent for inflammatory diseases.
Q & A
Q. What are the established synthetic routes for Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate?
A common method involves amide coupling between a piperidine carboxylate derivative and 4-methoxybenzoic acid using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) in dry acetonitrile . This approach ensures efficient formation of the benzoyl-piperidine linkage. Alternative routes may adapt protocols from structurally analogous compounds, such as substituting ethyl piperidine-4-carboxylate with methyl esters .
Q. How is the compound characterized structurally and analytically?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, -NMR peaks for the methoxy group typically appear at δ 3.8–3.9 ppm, while the piperidine ring protons show distinct splitting patterns. HRMS confirms the molecular ion ([M+H]) with a calculated mass matching the theoretical value (e.g., 307.1422 for CHNO) . Purity (>98%) is validated via HPLC using mobile phases like methanol-sodium acetate buffer (65:35 v/v) .
Q. What solvents and storage conditions are optimal for this compound?
The compound is soluble in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 10 mM concentrations. For stability, store lyophilized powder at 2–8°C in airtight containers, protected from light. Avoid aqueous solutions unless buffered to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictory NMR data be resolved during structural elucidation?
Discrepancies in splitting patterns or chemical shifts may arise from conformational flexibility in the piperidine ring or dynamic effects. Employ variable-temperature NMR to assess ring inversion dynamics. Cross-validate with -NMR and 2D techniques (COSY, HSQC) to assign ambiguous signals . For crystallographic confirmation, use SHELX software for structure refinement, leveraging high-resolution X-ray diffraction data to resolve torsional ambiguities .
Q. What strategies optimize yield in large-scale synthesis?
Key factors include:
- Catalyst selection : EDCI/HOBt systems reduce racemization compared to carbodiimide alternatives.
- Solvent optimization : Anhydrous acetonitrile minimizes side reactions.
- Purification : Flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product efficiently . Pilot studies using Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) for process robustness .
Q. How does this compound interact with biological targets?
Computational docking (e.g., AutoDock Vina) predicts binding to enzymes like pteridine reductase-1 (PTR1), a target in trypanosomatidic infections. In vitro assays using recombinant PTR1 and NADPH cofactor monitor inhibition via UV-Vis spectroscopy at 340 nm. Structure-activity relationship (SAR) studies modify the methoxy or carboxylate groups to enhance potency .
Q. What analytical methods address batch-to-batch variability in purity?
Implement orthogonal techniques:
- HPLC-UV : Quantify main peak area (>98%) using a C18 column.
- LC-MS : Detect trace impurities (e.g., unreacted precursors).
- Karl Fischer titration : Control water content (<0.5%) to prevent degradation .
Methodological Considerations
Q. How is crystallographic data analyzed to confirm molecular conformation?
X-ray diffraction data refined via SHELXL (part of the SHELX suite) resolves bond lengths and angles. For example, the dihedral angle between the benzoyl and piperidine moieties should align with computational models (e.g., 15–25°). Discrepancies >5° may indicate crystal packing artifacts .
Q. What in vitro models evaluate the compound’s pharmacokinetic properties?
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- Plasma protein binding : Use equilibrium dialysis to measure free fraction .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental logP values?
Experimental logP (e.g., 1.8 via shake-flask method) may differ from software predictions (e.g., 2.3 in ChemAxon). Reassess solvent systems (octanol-water vs. alkane-water) or validate with reversed-phase HPLC retention times calibrated against standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
